![molecular formula C9H20N2O B2421069 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol CAS No. 1513834-19-9](/img/structure/B2421069.png)
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and an ethanol group.
Mechanism of Action
Target of Action
The primary targets of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol are bacterial cell membranes . This compound has been found to have outstanding antibacterial activity against various bacterial strains .
Mode of Action
The compound interacts with its targets by irreversibly damaging the bacterial cell membranes . This damage results in the leakage of cytoplasmic components such as nucleic acids and proteins .
Biochemical Pathways
The affected biochemical pathway primarily involves the integrity and function of the bacterial cell membrane. The irreversible damage to the cell membranes disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
The compound has been described as having acceptable drug-like properties , suggesting it may have suitable pharmacokinetic properties for bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial cell membrane integrity and function, leading to the leakage of cytoplasmic components and ultimately, bacterial death .
Biochemical Analysis
Biochemical Properties
It is known that alcohols, such as this compound, can interact with a variety of enzymes and proteins The nature of these interactions can vary widely, from hydrogen bonding to more complex binding interactions
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol in animal models have not been studied. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
The synthesis of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 1-(3-Propan-2-ylpiperazin-1-yl)ethanone with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, primarily at the hydroxyl and piperazine functional groups. Some common reactions include:
Scientific Research Applications
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol can be compared with other piperazine derivatives, such as:
2-(4-Benzhydrylpiperazin-1-yl)ethanol: This compound has similar structural features but with a benzhydryl group instead of a propan-2-yl group.
2-(4-Methylpiperazin-1-yl)ethanol: This derivative has a methyl group on the piperazine ring, which may alter its biological activity.
2-(4-Pyridin-2-ylpiperazin-1-yl)ethanol: The presence of a pyridinyl group in this compound provides different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-propan-2-ylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKQOIWMKSAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
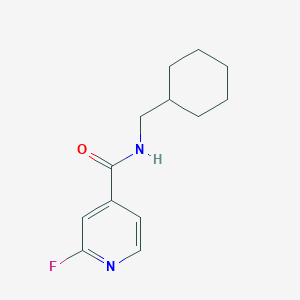
![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)
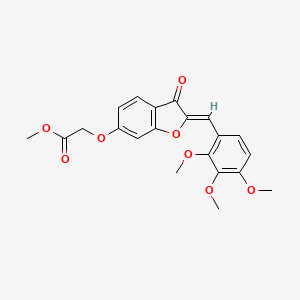
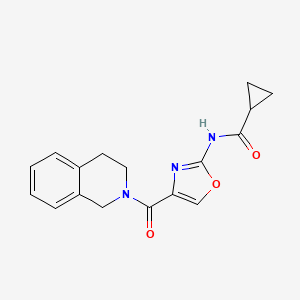
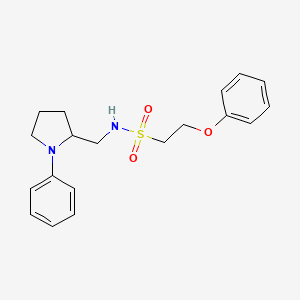
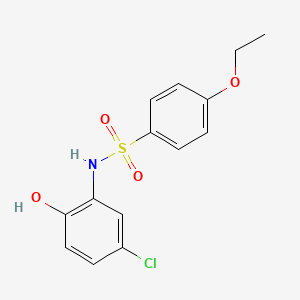
![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
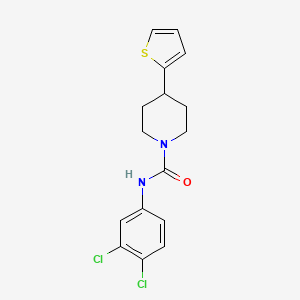
![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2421005.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2421007.png)
![5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2421008.png)
![1-(3,4-dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2421009.png)
